molecular formula C14H18BrNO4 B6595447 3-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 284493-55-6

3-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B6595447
CAS No.: 284493-55-6
M. Wt: 344.20 g/mol
InChI Key: JLEZYQLFLYPMMA-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is an organic compound that features a bromophenyl group, a tert-butoxycarbonyl-protected amino group, and a propanoic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride to prevent unwanted reactions during subsequent steps.

    Formation of the Propanoic Acid Moiety: This can be achieved through various methods, including the use of Grignard reagents or other carboxylation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale bromination and protection reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety.

    Reduction: Reduction reactions can target the bromophenyl group or the carbonyl group in the propanoic acid moiety.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is used in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential as a building block in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure but with a chlorine atom instead of bromine.

    3-(2-Fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 3-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid can influence its reactivity and interactions compared to its chloro- and fluoro- analogs. Bromine is larger and more polarizable, which can affect the compound’s behavior in chemical reactions and biological systems.

Properties

IUPAC Name

3-(2-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEZYQLFLYPMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284493-55-6
Record name 2-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284493-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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